molecular formula C19H22N6O4 B2890877 3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide CAS No. 1170915-81-7

3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide

Cat. No.: B2890877
CAS No.: 1170915-81-7
M. Wt: 398.423
InChI Key: NMALPKUYBMVVIL-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is a complex organic compound that features a pyrazole and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including cancer research and drug development.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin polymerization, which disrupts the formation of the mitotic spindle, thereby preventing cell division . It also inhibits Hsp90, a chaperone protein that assists in the proper folding of other proteins, disrupting cellular homeostasis . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell, leading to increased oxidative stress .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the cell cycle, specifically the mitotic phase, leading to cell death . The inhibition of Hsp90 affects multiple pathways due to the protein’s role in the proper functioning of several client proteins . The inhibition of TrxR disrupts the cellular redox state, affecting various oxidative stress-related pathways .

Result of Action

The molecular and cellular effects of the compound’s action are diverse due to its multiple targets. It can lead to cell death by disrupting cell division . It can also cause cellular stress by disrupting protein folding and redox balance . These effects can potentially be exploited for therapeutic purposes, such as in the treatment of cancer .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the cellular environment, including the presence of other proteins and the redox state of the cell, can influence the compound’s efficacy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential uses . If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide typically involves multiple steps. One common route includes the formation of the pyrazole and pyrimidine rings, followed by their coupling with an appropriate benzamide derivative. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is unique due to its specific structure, which allows it to selectively inhibit certain protein kinases with high potency. This selectivity makes it a promising candidate for targeted cancer therapies.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-27-14-9-13(10-15(28-2)18(14)29-3)19(26)21-7-6-20-16-11-17(23-12-22-16)25-8-4-5-24-25/h4-5,8-12H,6-7H2,1-3H3,(H,21,26)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMALPKUYBMVVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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